1-(3-Methylcyclohexyl)-3-(3-methylphenyl)urea
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Overview
Description
1-(3-Methylcyclohexyl)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a cyclohexyl ring and a phenyl ring, both substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclohexyl)-3-(3-methylphenyl)urea typically involves the reaction of 3-methylcyclohexylamine with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylcyclohexyl)-3-(3-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
1-(3-Methylcyclohexyl)-3-(3-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylcyclohexyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylcyclohexyl)-3-phenylurea: Similar structure but lacks the methyl group on the phenyl ring.
1-Cyclohexyl-3-(3-methylphenyl)urea: Similar structure but lacks the methyl group on the cyclohexyl ring.
1-(3-Methylcyclohexyl)-3-(4-methylphenyl)urea: Similar structure but with the methyl group on the para position of the phenyl ring.
Uniqueness
1-(3-Methylcyclohexyl)-3-(3-methylphenyl)urea is unique due to the presence of methyl groups on both the cyclohexyl and phenyl rings. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
94251-13-5 |
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Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C15H22N2O/c1-11-5-3-7-13(9-11)16-15(18)17-14-8-4-6-12(2)10-14/h3,5,7,9,12,14H,4,6,8,10H2,1-2H3,(H2,16,17,18) |
InChI Key |
YNJVJSYDYDFHGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NC(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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